2-Chloro-4,6-dimethyl-benzotrifluoride
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Overview
Description
2-Chloro-4,6-dimethyl-benzotrifluoride is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzotrifluoride, characterized by the presence of chlorine and two methyl groups on the benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dimethyl-benzotrifluoride can be synthesized through several methods. One common approach involves the chlorination of 4,6-dimethyl-benzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction conditions allows for the production of high-purity this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
2-Chloro-4,6-dimethyl-benzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-benzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzotrifluoride: Similar in structure but lacks the methyl groups.
4-Chlorobenzotrifluoride: Similar in structure but the chlorine atom is positioned differently.
2,4-Dichlorobenzotrifluoride: Contains an additional chlorine atom.
Uniqueness
2-Chloro-4,6-dimethyl-benzotrifluoride is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This structural feature imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
1-chloro-3,5-dimethyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-6(2)8(7(10)4-5)9(11,12)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNBICVRHKVCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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